molecular formula C14H13FN2O2 B6368588 N-ethyl-2-fluoro-4-(3-hydroxypyridin-2-yl)benzamide CAS No. 1261895-99-1

N-ethyl-2-fluoro-4-(3-hydroxypyridin-2-yl)benzamide

Cat. No.: B6368588
CAS No.: 1261895-99-1
M. Wt: 260.26 g/mol
InChI Key: DEGONVYOQCCPQO-UHFFFAOYSA-N
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Description

N-ethyl-2-fluoro-4-(3-hydroxypyridin-2-yl)benzamide is a benzamide derivative characterized by an ethyl group at the amide nitrogen, a fluorine atom at the 2-position of the benzene ring, and a 3-hydroxypyridin-2-yl substituent at the 4-position.

Properties

IUPAC Name

N-ethyl-2-fluoro-4-(3-hydroxypyridin-2-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2O2/c1-2-16-14(19)10-6-5-9(8-11(10)15)13-12(18)4-3-7-17-13/h3-8,18H,2H2,1H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEGONVYOQCCPQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(C=C(C=C1)C2=C(C=CC=N2)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70683167
Record name N-Ethyl-2-fluoro-4-(3-hydroxypyridin-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70683167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261895-99-1
Record name N-Ethyl-2-fluoro-4-(3-hydroxypyridin-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70683167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2-fluoro-4-(3-hydroxypyridin-2-yl)benzamide typically involves multiple steps, starting from commercially available precursors. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction employs palladium catalysts and boron reagents under mild conditions . Another approach involves the nucleophilic substitution of polyfluoropyridines, where the fluorine atoms are selectively replaced by nucleophiles such as amines .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for higher yields and purity. This could include scaling up the Suzuki–Miyaura coupling reaction and employing continuous flow reactors to enhance reaction efficiency and control .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2-fluoro-4-(3-hydroxypyridin-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypyridinyl group can yield pyridine ketones, while nucleophilic substitution of the fluorine atom can produce various substituted benzamides .

Mechanism of Action

The mechanism of action of N-ethyl-2-fluoro-4-(3-hydroxypyridin-2-yl)benzamide involves its interaction with specific molecular targets. The hydroxypyridinyl group can form hydrogen bonds with active sites of enzymes or receptors, while the fluorine atom can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzamide derivatives exhibit diverse biological activities depending on substituent patterns. Below is a detailed comparison of N-ethyl-2-fluoro-4-(3-hydroxypyridin-2-yl)benzamide with structurally or functionally related compounds.

Substituent Effects on Enzymatic Inhibition

PCAF HAT Inhibitors (): Compounds like 2-tetradecanoylamino-1-(3-carboxyphenyl)benzamide (79% inhibition at 100 μM) highlight the importance of long acyl chains at the 2-position for PCAF HAT inhibition . In contrast, the target compound lacks an acyl group but features a 2-fluoro substituent and a hydroxypyridinyl group.

Structural Comparison Table:

Compound Name 2-Position Substituent 4-Position Substituent Key Activity/Property Reference
This compound Fluorine 3-hydroxypyridin-2-yl Hypothetical enzyme modulation Target
2-tetradecanoylamino-1-(3-carboxyphenyl)benzamide Tetradecanoylamino 3-carboxyphenyl 79% PCAF HAT inhibition
Anthranilic acid None None 34% PCAF HAT inhibition

The target compound’s 2-fluoro and 4-hydroxypyridinyl groups may synergize to enhance target binding compared to simpler analogs like anthranilic acid.

Fluorine Position and Heterocyclic Attachments

Fluorinated Benzamides in Patents (): Example 53 (2-fluoro-N-isopropylbenzamide) and compounds in EP 3 532 474 B1 (e.g., 5-fluoro-4-triazolopyridinyl derivatives) demonstrate that fluorine placement influences solubility and receptor interactions. For instance, 2-fluoro substitution in the target compound may improve metabolic stability compared to 5-fluoro analogs due to steric and electronic effects .

Neuroleptic Benzamides (): Amisulpride and sulpiride, which lack fluorine and hydroxypyridinyl groups, rely on sulfonamide or methoxy groups for dopamine receptor antagonism . The target compound’s fluorine and hydroxypyridinyl moieties may reduce off-target effects seen in classical neuroleptics while maintaining affinity for CNS targets.

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